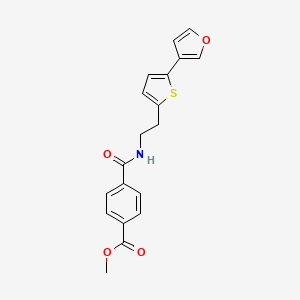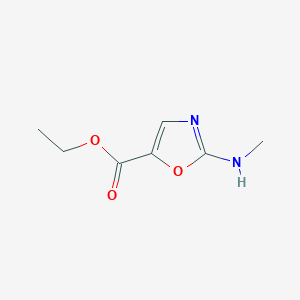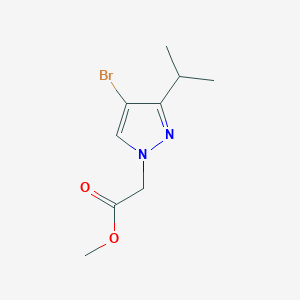
N-(naphthalen-1-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including “N-(naphthalen-1-yl)isoxazole-5-carboxamide”, has been a subject of research. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “N-(naphthalen-1-yl)isoxazole-5-carboxamide” can be analyzed using various techniques such as scanning electron microscopy, transmission electron microscopy, and reverse molecular docking technology .Chemical Reactions Analysis
The chemical reactions involving “N-(naphthalen-1-yl)isoxazole-5-carboxamide” can be studied using transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), and physiological and biochemical determination . Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(naphthalen-1-yl)isoxazole-5-carboxamide” include a molecular weight of 238.246. It is a solid substance that should be stored in a dry environment at 2-8°C .Scientific Research Applications
Fungicidal Applications
Isoxazole compounds have been studied for their fungicidal properties . For instance, the compound N-(naphthalen-1-yl)phenazine-1-carboxamide (NNPCN) has been shown to inhibit Rhizoctonia solani, a plant pathogenic fungus . The compound affects the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Medicinal Chemistry
Isoxazoles are often used as biologically active compounds in medicinal chemistry . They possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties . This makes them a subject of research in medicinal chemistry .
Drug Discovery
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Due to their significant role, it is crucial to develop new eco-friendly synthetic strategies .
Synthesis of Isoxazoles
The synthesis of isoxazoles is a major area of research . The main directions and recent trends in the synthesis of isoxazoles have been summarized, including alternative approaches to the construction of the isoxazole ring .
Selectivity of Transformations
When discussing the classical methods for the synthesis of isoxazoles, researchers have focused on the problem of selectivity of transformations . This involves controlling the reaction conditions to selectively produce a desired isoxazole compound .
Construction of Isoxazole Ring
Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Mechanism of Action
The mechanism of action of “N-(naphthalen-1-yl)isoxazole-5-carboxamide” can be studied by analyzing the effects of this compound on the microscopic morphology of organisms. For example, in a study on Rhizoctonia solani, it was found that the mycelium treated with a similar compound produced a red secretion and exhibited progressive creeping growth .
Safety and Hazards
The safety information for “N-(naphthalen-1-yl)isoxazole-5-carboxamide” includes hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on “N-(naphthalen-1-yl)isoxazole-5-carboxamide” could include the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for various conditions. Further studies could also explore its effects on different organisms and its potential uses in various fields .
properties
IUPAC Name |
N-naphthalen-1-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-8-9-15-18-13)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBBNSXIYMQJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2726981.png)
![N-[(2,5-difluorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2726982.png)

![2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid](/img/structure/B2726985.png)

![1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B2726989.png)
![tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate](/img/structure/B2726990.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-1-(2-fluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B2726991.png)
![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2726996.png)
![2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate](/img/structure/B2726997.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2726999.png)

![Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-](/img/structure/B2727002.png)